molecular formula C6H10BrNO2 B12089531 Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)

Cat. No.: B12089531
M. Wt: 208.05 g/mol
InChI Key: MEPHBYFZBPRWFT-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a cyclobutane ring, a carboxylic acid group, an amino group, and a bromomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.

    Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.

    Amino Group Addition: The amino group is introduced via amination reactions.

    Bromomethyl Group Addition: The bromomethyl group is added through bromination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutanecarboxylic acid, 1-amino-3-(chloromethyl)-, cis-(9CI)
  • Cyclobutanecarboxylic acid, 1-amino-3-(fluoromethyl)-, cis-(9CI)
  • Cyclobutanecarboxylic acid, 1-amino-3-(iodomethyl)-, cis-(9CI)

Uniqueness

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromomethyl group plays a crucial role in the compound’s behavior and interactions.

Properties

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

1-amino-3-(bromomethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10)

InChI Key

MEPHBYFZBPRWFT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CBr

Origin of Product

United States

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